6-Oxaspiro[3.4]octan-2-ol
Description
Significance of Spiro Compounds in Organic Chemistry and Chemical Biology
The distinct architecture of spiro compounds has made them a subject of considerable interest in both fundamental organic chemistry and applied chemical biology. Their rigid frameworks and well-defined spatial arrangement of functional groups offer significant advantages in various applications, particularly in the realm of drug discovery. nih.govresearchgate.net
Unique Stereochemical and Conformational Attributes
Spiro compounds possess fascinating stereochemical properties. The spiro atom, typically a quaternary carbon, forces the two constituent rings into nearly perpendicular planes. researchgate.netuou.ac.in This orthogonal arrangement minimizes steric hindrance and results in a rigid, three-dimensional structure. researchgate.net This inherent rigidity reduces the conformational entropy penalty upon binding to a biological target.
Influence on Molecular Recognition and Ligand Design
The well-defined three-dimensional topology of spirocyclic scaffolds is highly advantageous for molecular recognition and ligand design. nih.govbldpharm.com The rigid framework allows for the precise positioning of substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets like proteins and enzymes. researchgate.net By replacing more flexible structures with rigid spirocyclic cores, it is possible to maintain the desired orientation of functional groups, thereby improving potency. bldpharm.com This has led to the incorporation of spirocyclic motifs into a number of approved drugs and many more drug candidates. bldpharm.comnih.gov
Overview of Oxygen-Containing Spirocycles
Within the broad class of spiro compounds, those containing one or more oxygen atoms, known as oxaspiro systems, are of particular importance due to the unique properties conferred by the heteroatom.
Classification and Nomenclature of Oxaspiro Systems
The nomenclature of spiro compounds is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC). For heterocyclic spiro compounds, "a" terms (e.g., "oxa" for oxygen) are prefixed to the name of the parent spiroalkane. acdlabs.com The name is constructed with the prefix "spiro," followed by brackets containing the number of atoms in each ring, excluding the spiro atom, listed in ascending order. qmul.ac.ukdoubtnut.comdoubtnut.com Numbering of the bicyclic system starts in the smaller ring adjacent to the spiro atom and proceeds around that ring, then through the spiro atom to the second ring. acdlabs.com Heteroatoms are given the lowest possible locants consistent with this fixed numbering. acdlabs.com
For the compound of interest, 6-Oxaspiro[3.4]octan-2-ol , the name indicates a spiro compound with a total of eight atoms in the two rings. The [3.4] notation specifies a four-membered ring (3 non-spiro atoms) and a five-membered ring (4 non-spiro atoms). The "6-oxa" prefix indicates that an oxygen atom replaces the carbon at the 6th position of the spiro[3.4]octane skeleton, placing it within the five-membered ring. The "-2-ol" suffix signifies a hydroxyl group at the 2nd position, which is on the four-membered ring.
Importance of the Oxetane (B1205548) Motif within Spiro[3.4]octane Scaffolds
The compound this compound features a spiro[3.4]octane scaffold where the four-membered ring is a cyclobutane (B1203170) derivative and the five-membered ring is a tetrahydrofuran (B95107) (an oxacyclopentane). Another important class of spirocycles involves the oxetane ring, a four-membered oxygen-containing heterocycle. acs.org The incorporation of an oxetane ring into a spirocyclic framework, such as in oxetane-containing spiro[3.4]octanes, has garnered significant attention in medicinal chemistry. researchgate.netnih.gov
Oxetanes are valued as they can favorably influence key physicochemical properties of a molecule, including aqueous solubility, lipophilicity, and metabolic stability. acs.org They are often used as bioisosteres for gem-dimethyl or carbonyl groups. acs.org The inclusion of an oxygen atom within a spirocyclic unit has been shown to dramatically increase water solubility and lower lipophilicity. rsc.org Specifically, spirocyclic oxetanes have been investigated as promising scaffolds due to their favorable properties and the ease with which they can be incorporated into larger molecular structures. researchgate.net
Historical Context and Initial Research Trajectories of this compound and Related Structures
The study of spirocyclic compounds dates back to 1900 with the synthesis of the first carbocyclic spiran by Adolf von Baeyer. Research into heterocyclic spiro compounds gained momentum in the mid-20th century with the isolation of spiro-alkaloids from natural sources.
The specific research trajectory for this compound is more recent and is situated within the broader exploration of novel, three-dimensional chemical scaffolds for drug discovery and organic synthesis. While extensive historical data for this exact molecule is not widely documented, its structure is related to other researched oxaspiro[3.4]octane systems. For instance, the synthesis of related compounds like 6-Oxaspiro[3.4]octan-5-one and 7-Methyl-6-oxaspiro[3.4]octan-2-one has been described. semanticscholar.org The synthesis of various oxa-spirocycles, including those with an oxetane ring, has been achieved through methods like iodocyclization. rsc.org Research efforts have also focused on the synthesis of azaspiro[3.4]octane, a nitrogen-containing analogue, highlighting the interest in this particular spirocyclic framework. rsc.org The development of synthetic routes to C-4′,C-5′ cyclobutane-fused spirocyclic ribonucleoside analogues, which feature an oxaspiro[3.4]octane core, further underscores the contemporary relevance of this structural motif in medicinal chemistry. acs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1823960-21-9 | fluorochem.co.uksigmaaldrich.com |
| Molecular Formula | C₇H₁₂O₂ | fluorochem.co.uk |
| Molecular Weight | 128.17 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound (Note: some sources list 6-oxaspiro[3.4]octan-1-ol, likely due to numbering variations) | fluorochem.co.uksigmaaldrich.com |
| InChI Key | UVQVYZZBAUFHAQ-UHFFFAOYSA-N | fluorochem.co.uksigmaaldrich.com |
| Canonical SMILES | OC1CCC12CCOC2 | fluorochem.co.uk |
| Physical Form | Colorless to Yellow Liquid | sigmaaldrich.com |
| Purity | 95-98% (as commercially available) | fluorochem.co.uksigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxaspiro[3.4]octan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-3-7(4-6)1-2-9-5-7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBVUBROUIXSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Oxaspiro 3.4 Octan 2 Ol and Its Analogues
Convergent and Divergent Synthetic Strategies
The construction of the 6-oxaspiro[3.4]octane skeleton can be approached through either convergent or divergent synthetic pathways. Convergent strategies would involve the coupling of a pre-functionalized cyclopentane (B165970) derivative with a three-carbon unit that can be cyclized to form the oxetane (B1205548) ring. In contrast, divergent strategies might start from a common precursor that can be manipulated to generate a variety of analogues of the target molecule.
Cycloaddition Reactions in Spiro[3.4]octane Formation
Cycloaddition reactions are powerful tools for the rapid assembly of cyclic and spirocyclic systems. For the synthesis of the spiro[3.4]octane core, both [2+2] photocycloadditions and other intermolecular or intramolecular cycloadditions can be envisioned.
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, stands out as a direct method for the formation of the oxetane ring in the 6-oxaspiro[3.4]octane system. nih.gov This reaction involves the photochemical excitation of a carbonyl group, which then reacts with a ground-state alkene to yield an oxetane.
In the context of synthesizing 6-oxaspiro[3.4]octan-2-ol, a plausible approach involves the photocycloaddition of cyclopentanone (B42830) with a suitable alkene. Research by Michalska and colleagues has demonstrated the feasibility of Paternò-Büchi reactions between cyclic ketones and maleic acid derivatives to produce functionalized spirocyclic oxetanes. researchgate.net A key challenge in such reactions is the competitive dimerization of the alkene partner. However, the use of a solvent like p-xylene (B151628) has been shown to suppress this side reaction, favoring the formation of the desired spirocyclic oxetane. researchgate.net
A proposed synthetic route could start with the photocycloaddition of cyclopentanone and a protected vinyl alcohol equivalent. The resulting spirocyclic oxetane would then be deprotected to yield this compound. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are crucial factors that would need to be optimized for this specific transformation.
The following table illustrates the variety of spirocyclic oxetanes synthesized via the Paternò-Büchi reaction of cyclic ketones with maleic anhydride, showcasing the potential of this method for generating diverse analogues.
| Ketone | Alkene | Product | Yield (%) |
| Cyclohexanone | Maleic anhydride | Spiro[cyclohexane-1,2'- nih.govCurrent time information in Le Flore County, US.dioxolo[4,5-c]oxetane]-4',6'-dione | 55 |
| Cycloheptanone | Maleic anhydride | Spiro[cycloheptane-1,2'- nih.govCurrent time information in Le Flore County, US.dioxolo[4,5-c]oxetane]-4',6'-dione | 48 |
| Adamantan-2-one | Maleic anhydride | Spiro[adamantane-2,2'- nih.govCurrent time information in Le Flore County, US.dioxolo[4,5-c]oxetane]-4',6'-dione | 62 |
| Camphor | Maleic anhydride | Spiro[bicyclo[2.2.1]heptane-2,2'- nih.govCurrent time information in Le Flore County, US.dioxolo[4,5-c]oxetane]-4',6'-dione | 35 |
This table is a representation of the types of products and yields that can be achieved using the Paternò-Büchi reaction for the synthesis of spirocyclic oxetanes, based on the findings of Michalska et al. researchgate.net
Beyond photocycloadditions, other forms of cycloaddition reactions can be employed to construct the spiro[3.4]octane framework. Intermolecular [2+2] cycloadditions between a cyclopentylidene derivative (e.g., methylenecyclopentane) and a ketene (B1206846) or a ketene equivalent could, in principle, form the cyclobutanone (B123998) ring of a precursor to the target molecule. nih.gov
Intramolecular [2+2] cycloadditions represent a particularly powerful strategy for controlling regioselectivity and stereoselectivity. nih.gov A synthetic approach could involve a cyclopentene (B43876) derivative tethered to an alkene. Upon photochemical or thermal activation, an intramolecular cycloaddition would lead to a bicyclic system, which could then be further elaborated to the desired spirocycle. While this approach is well-established for the formation of various bicyclic systems, its specific application to the synthesis of the 6-oxaspiro[3.4]octane skeleton would require careful design of the tethered diene system to favor the desired cycloadduct. acs.org
Ring-Closing and Ring-Expansion Tactics
Ring-closing and ring-expansion reactions offer alternative strategic approaches to the synthesis of the key structural motifs of this compound.
The formation of the oxetane ring can be achieved through intramolecular cyclization of a suitably functionalized cyclopentane precursor. A common method is the base-promoted cyclization of a 1,3-halohydrin or a related derivative. For the synthesis of this compound, this would entail a precursor such as 1-(chloromethyl)cyclopentane-1,2-diol. Treatment of this precursor with a base would induce an intramolecular Williamson ether synthesis to furnish the oxetane ring.
Alternatively, the intramolecular cyclization of a 1-(2-hydroxyethyl)cyclopentanol (B1602235) derivative can be envisioned. Acid-catalyzed dehydration or other activation methods for the primary hydroxyl group could facilitate the nucleophilic attack by the tertiary hydroxyl group to form the oxetane ring. The efficiency of such cyclizations to form strained four-membered rings is often a challenge, but various methods have been developed to overcome this, including the use of activating agents for the leaving group. beilstein-journals.org
The Wolff rearrangement is a powerful reaction for the conversion of α-diazoketones into ketenes, which can then undergo subsequent reactions, including [2+2] cycloadditions to form four-membered rings. nih.gov This strategy is particularly relevant for the synthesis of the cyclobutanone moiety present in the precursor, 6-oxaspiro[3.4]octan-2-one.
A synthetic sequence could commence with a cyclopentyl-substituted carboxylic acid. Conversion of this acid to its corresponding α-diazoketone, followed by a Wolff rearrangement, would generate a cyclopentyl-substituted ketene. This highly reactive intermediate could then undergo an intramolecular [2+2] cycloaddition if an alkene is suitably tethered to the cyclopentyl ring, or an intermolecular cycloaddition with another alkene.
More directly, a ring contraction of a 2-diazocyclohexanone (B1655139) derivative bearing an oxygen atom at the 5-position could potentially lead to the 6-oxaspiro[3.4]octan-2-one skeleton. The Wolff rearrangement is well-known for its utility in ring-contraction reactions to form strained ring systems. nih.gov The ketene intermediate formed from the rearrangement can be trapped by various nucleophiles or participate in cycloadditions.
A hypothetical reaction scheme is presented below:
| Starting Material | Reagents | Intermediate | Product |
| Cyclopentanecarboxylic acid chloride | Diazomethane | 2-Diazo-1-(cyclopentyl)ethan-1-one | Cyclopentylketene |
| Cyclopentylketene | Ethylene (high pressure) | - | Spiro[3.4]octan-2-one |
This table outlines a conceptual pathway to a key precursor of the target molecule utilizing the Wolff rearrangement.
The subsequent introduction of the oxygen atom at the 6-position and reduction of the ketone would lead to the final target, this compound.
Organocatalytic and Metal-Catalyzed Processes for Spirocenter Formation
The formation of the spirocyclic framework in compounds like this compound hinges on the crucial step of creating the spirocenter. Both organocatalysis and metal catalysis have emerged as powerful tools for this purpose, offering unique advantages in terms of reactivity and selectivity.
Organocatalytic approaches often utilize small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. For the synthesis of spirooxindoles, which share the spirocyclic motif, organocatalysts such as quinine-derived squaramides have been employed effectively in domino reactions. acs.org These reactions can proceed through a cascade of events, such as hemiaminal formation followed by an aza-Michael reaction, to construct the spirocyclic system with good diastereoselectivity and high enantioselectivity. acs.org Similar strategies, involving cascade reactions like oxa-Michael/Michael additions, could be envisioned for the synthesis of this compound analogues from acyclic precursors. acs.orgsciforum.net The use of different aminocatalysts can even allow for regiodivergent synthesis, leading to a diversity of spirocyclic scaffolds. acs.org
Transition metal catalysis offers a complementary and powerful set of methods for spiroketal and spiroether synthesis. rsc.orgthieme-connect.comrsc.org Metals such as palladium, gold, platinum, and iron have been investigated for their ability to catalyze spirocyclization reactions. rsc.orgthieme-connect.com For instance, copper-catalyzed enantioselective carboetherification of alkenols represents a potent method for synthesizing spirocyclic ethers. nih.gov This approach allows for the formation of two rings from an acyclic substrate, generating a fully substituted chiral carbon center with high enantiomeric excess. nih.gov Similarly, gold and yttrium bimetallic relay catalysis has been used to synthesize spiroketals with excellent diastereoselectivity. rsc.org These metal-catalyzed methods often proceed under mild conditions and can be adapted for the synthesis of complex natural products containing spiroketal moieties. rsc.orgresearchgate.net
| Catalyst Type | Catalyst Example | Reaction Type | Potential Substrate for this compound Analogue | Ref. |
| Organocatalyst | Quinine-derived squaramide | Domino aza-Michael reaction | γ-hydroxy enones and suitable nitrogen-containing precursors | acs.org |
| Organocatalyst | Chiral Phosphoric Acid | 1,3-Dipolar Cycloaddition | Methyleneindolinones with aldehydes and amino esters | nih.gov |
| Metal Catalyst | Copper(I) Complex | Enantioselective Carboetherification | Functionalized 1,1-disubstituted alkenols | nih.gov |
| Metal Catalyst | Gold(I)/Yttrium(III) | Bimetallic Relay Catalysis | Unsaturated keto-esters and alkynols | rsc.org |
| Metal Catalyst | Iron(III) Chloride | Diastereoselective Spiroketalization | Hydroxy ketones | thieme-connect.com |
Stereoselective Synthesis of this compound Isomers
Controlling the three-dimensional arrangement of atoms is a central theme in the synthesis of bioactive molecules. For this compound, which contains at least two stereocenters (the spirocarbon and the carbon bearing the hydroxyl group), achieving high levels of stereoselectivity is paramount.
Asymmetric induction involves the transfer of chirality from a chiral source—be it a catalyst, a reagent, or an auxiliary—to the product molecule during the construction of the spirocycle. In organocatalysis, chiral catalysts like phosphoric acids can create a chiral environment that directs the approach of the reactants, leading to the formation of one enantiomer in excess. nih.gov Theoretical calculations have shown that hydrogen bonding between the catalyst and the substrates can be crucial for achieving high enantio- and regioselectivity. nih.gov In metal catalysis, chiral ligands coordinated to the metal center play a similar role. The development of novel chiral ligands is an active area of research aimed at improving the enantioselectivity of metal-catalyzed spirocyclizations. rsc.orgrsc.org
Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity refers to the preferential formation of one enantiomer. Many modern synthetic methods aim to achieve both simultaneously. For example, rhodium-catalyzed cyclopropanation of exocyclic olefins has been shown to be highly enantioselective and diastereoselective in the synthesis of azaspiro[n.2]alkanes. acs.orgresearchgate.net The choice of the chiral dirhodium tetracarboxylate catalyst is critical for achieving high stereocontrol. acs.org Similarly, the diastereoselective synthesis of oxaspiro compounds has been achieved with high diastereomeric excess through oxidation-induced spiroannulation of phenolic derivatives. nih.govnih.gov In some cases, a single diastereomer can be obtained. nih.gov
The spirocarbon of this compound is a chiral quaternary center, the construction of which is a significant synthetic challenge. acs.org Catalytic enantioselective methods are particularly valuable for creating such centers. Copper-catalyzed carboetherification of alkenols is a prime example of a reaction that can generate fully substituted chiral carbon centers in spirocyclic ethers with up to 99% enantiomeric excess. nih.gov The catalytic enantioselective assembly of spirocyclic molecules featuring a spiro quaternary carbon stereocenter is a topic of great interest due to the prevalence of these motifs in biologically active natural products. acs.org
| Approach | Key Feature | Example Catalyst/Reagent | Outcome | Ref. |
| Asymmetric Induction | Transfer of chirality from a chiral catalyst. | Chiral Phosphoric Acid | High enantioselectivity in 1,3-dipolar cycloadditions. | nih.gov |
| Diastereoselective Synthesis | Preferential formation of one diastereomer. | Lead(IV) Acetate | >99% diastereomeric excess in spiroether formation. | nih.govnih.gov |
| Enantioselective Synthesis | Preferential formation of one enantiomer. | SPA-triazolium bromide | Enantioenriched spirocyclic 1,3-diketones. | rsc.org |
| Control of Quaternary Center | Stereoselective formation of a carbon with four different substituents. | Copper(I) with a chiral ligand | Up to 99% ee in the formation of spirocyclic ethers. | nih.gov |
Optimization of Reaction Conditions and Yields
The practical utility of a synthetic method is determined not only by its selectivity but also by its efficiency, which is reflected in the reaction conditions and chemical yield. Optimization of these parameters is a critical aspect of developing a robust synthesis.
Factors that are commonly optimized include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the organocatalytic synthesis of spirooxindole embedded oxazolidines, a screen of different solvents and catalysts revealed that a quinine-derived bifunctional squaramide catalyst in a specific solvent gave the best results in terms of both yield and stereoselectivity. acs.org The catalyst loading is another important parameter; ideally, a low catalyst loading should be sufficient to achieve high conversion and selectivity.
Elucidation of Reaction Mechanisms and Reactivity Profiles
Mechanistic Investigations of Spirocenter Formation Reactions
The formation of the 6-oxaspiro[3.4]octane core can be achieved through various synthetic strategies, with photochemical methods being particularly prominent. The Paternò–Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene, is a key method for constructing the oxetane (B1205548) ring and the spirocenter in one step. nih.govbeilstein-journals.orgorganic-chemistry.org
The Paternò–Büchi reaction is generally understood to proceed through a diradical intermediate. slideshare.net In the context of synthesizing a 6-oxaspiro[3.4]octan-2-ol precursor, this would involve the photochemical excitation of a cyclopentanone (B42830) derivative, which then reacts with an appropriately substituted alkene. The reaction can be initiated from either a singlet or triplet excited state of the carbonyl compound. rsc.org
The generally accepted mechanism involves the following steps:
Photoexcitation: The carbonyl group of the cyclopentanone absorbs a photon, promoting it to an excited singlet state (S1).
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state (T1). The reaction can proceed from either the S1 or T1 state, but the triplet pathway is common. nih.gov
Intermediate Formation: The excited carbonyl group interacts with the alkene to form an exciplex, which then collapses to a 1,4-diradical intermediate. The regioselectivity of the reaction is determined at this stage, with the more stable diradical being favored.
Ring Closure: The diradical intermediate then undergoes spin inversion (for the triplet pathway) and subsequent ring closure to form the oxetane ring.
The stability of the diradical intermediates plays a crucial role in determining the regioselectivity of the cycloaddition. For the formation of a precursor to this compound, the addition of the excited cyclopentanone to a vinyl ether derivative would lead to two possible diradical intermediates. The relative stability of these intermediates will dictate the final regiochemical outcome.
| Intermediate | Description | Stability |
| Diradical A | Oxygen of the carbonyl adds to the substituted carbon of the alkene. | Generally more stable due to the radical on the more substituted carbon of the alkene. |
| Diradical B | Oxygen of the carbonyl adds to the unsubstituted carbon of the alkene. | Generally less stable. |
This interactive data table summarizes the key intermediates in the Paternò–Büchi reaction for the formation of the 6-oxaspiro[3.4]octane skeleton.
While the Paternò–Büchi reaction is photochemically driven and does not typically require a catalyst in the traditional sense, the choice of reagents and reaction conditions is critical. Solvents can influence the reaction's efficiency and selectivity. Non-polar solvents are often preferred for this reaction. nih.gov
In recent years, alternative methods for the synthesis of spiro-oxetanes have emerged that rely on catalytic processes. For instance, a method involving the coupling of a Williamson etherification with alcohol C–H functionalization has been developed for the synthesis of oxetanes, which could be adapted for spirocyclic systems. beilstein-journals.org This approach utilizes a photocatalyst to generate a radical at a C-H bond, which then participates in the formation of the oxetane ring.
Another approach involves the intramolecular cyclization of a suitably functionalized precursor. acs.org For example, a 1,3-diol can be converted to a halo-alcohol, which then undergoes base-mediated intramolecular Williamson etherification to form the oxetane ring. The choice of base and solvent is critical in this step to ensure efficient cyclization over competing side reactions.
| Reagent/Catalyst | Role | Reaction Type |
| UV Light (λ ≈ 300 nm) | Provides energy for photoexcitation of the carbonyl group. | Paternò–Büchi Reaction |
| Photocatalyst (e.g., Iridium complex) | Facilitates C-H functionalization for radical generation. | C-H Functionalization/Cyclization |
| Base (e.g., NaH) | Deprotonates the hydroxyl group for intramolecular cyclization. | Williamson Etherification |
This interactive data table outlines the roles of key catalysts and reagents in the formation of the 6-oxaspiro[3.4]octane core.
Transformations of the this compound Core
The reactivity of this compound is dominated by the chemistry of its two key functional groups: the hydroxyl group and the strained oxetane ring.
The secondary hydroxyl group in this compound can undergo a variety of standard functional group interconversions. These reactions are generally expected to proceed in a similar manner to those of other secondary alcohols, although the proximity of the strained oxetane ring might influence reactivity in some cases.
Common transformations include:
Oxidation: The alcohol can be oxidized to the corresponding ketone, 6-oxaspiro[3.4]octan-2-one, using a range of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will yield the corresponding esters.
Etherification: Conversion to ethers can be achieved, for example, through the Williamson ether synthesis by first deprotonating the alcohol with a strong base and then reacting it with an alkyl halide.
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.
The inherent ring strain of the oxetane ring (approximately 106 kJ·mol⁻¹) makes it susceptible to ring-opening reactions under various conditions. acs.org These reactions are often promoted by acids or electrophiles and proceed with the attack of a nucleophile.
Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the oxygen atom of the oxetane can be protonated or coordinated, activating the ring towards nucleophilic attack. The nucleophile will typically attack one of the carbon atoms adjacent to the oxygen.
Nucleophilic Ring Opening: Strong nucleophiles can also open the oxetane ring, although this is generally less facile than acid-catalyzed opening.
The regioselectivity of the ring-opening is a key consideration. Attack can occur at either the C5 or C7 position of the 6-oxaspiro[3.4]octane system.
Regioselectivity: In the acid-catalyzed ring-opening of the oxetane in this compound, the regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. The attack can occur at the spiro-carbon (C5) or the methylene (B1212753) carbon (C7). The outcome will depend on the nature of the nucleophile and the specific reaction conditions. Generally, in acid-catalyzed openings, the nucleophile attacks the more substituted carbon atom if the mechanism has significant carbocation character. However, steric hindrance at the spirocenter may direct the nucleophile to the less hindered C7 position.
Chemoselectivity: When performing reactions on this compound, the relative reactivity of the hydroxyl group and the oxetane ring must be considered. For example, under acidic conditions, both protonation of the hydroxyl group (leading to potential elimination or substitution) and protonation of the oxetane oxygen (leading to ring-opening) are possible. The specific conditions and reagents will determine which pathway is favored. Similarly, when using nucleophilic reagents, the possibility of reaction at the hydroxyl proton versus attack on the oxetane ring needs to be controlled. Protecting the hydroxyl group is a common strategy to ensure that reactions occur selectively at the oxetane ring.
| Reaction Type | Regiochemical Outcome | Chemoselectivity Considerations |
| Acid-Catalyzed Ring Opening | Attack at C5 or C7, dependent on steric and electronic factors. | Competition between reaction at the hydroxyl group and the oxetane ring. |
| Nucleophilic Addition | Primarily at the carbon of the oxetane ring. | Potential for deprotonation of the hydroxyl group by basic nucleophiles. |
This interactive data table summarizes the regioselectivity and chemoselectivity considerations in the transformations of this compound.
Rearrangement Reactions and Ring Strain Effects
The chemical behavior of this compound is significantly influenced by the inherent ring strain of its spirocyclic structure, particularly the cyclobutane (B1203170) moiety. This strain serves as a thermodynamic driving force for various rearrangement reactions, as the release of this strain energy can lead to more stable products. While specific experimental studies on the rearrangement of this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established principles of cyclobutane and cyclobutanol (B46151) chemistry.
The primary types of strain contributing to the reactivity of this molecule are angle strain and torsional strain. libretexts.orgwikipedia.orglibretexts.org The C-C-C bond angles in the cyclobutane ring are compressed to approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. libretexts.orgwikipedia.org This deviation, along with the eclipsing interactions of hydrogen atoms, elevates the ground-state energy of the molecule, making it susceptible to reactions that involve ring cleavage or expansion. libretexts.orgpharmaguideline.com
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | 27.5 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane (B165970) | 5 | 6.2 |
| Cyclohexane | 6 | 0.1 |
Data sourced from various organic chemistry resources.
The presence of the hydroxyl group on the cyclobutane ring provides a reactive site for initiating rearrangements, particularly under acidic conditions. Protonation of the alcohol and subsequent loss of water would generate a secondary carbocation on the four-membered ring. This intermediate is poised to undergo rearrangements that alleviate ring strain.
One probable pathway is a Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions. wikipedia.orglscollege.ac.in In this scenario, migration of one of the C-C bonds of the cyclobutane ring to the adjacent carbocationic center would lead to a ring-expanded cyclopentanone derivative. Specifically, migration of the C1-C4 bond could result in the formation of a more stable cyclopentyl carbocation, which upon deprotonation of the adjacent carbon would yield a cyclopentanone. This type of ring expansion is a common fate for cyclobutanol derivatives under acidic conditions. cdnsciencepub.comgeorganics.sk
Alternatively, cleavage of the cyclobutane ring can occur. Acid-catalyzed dehydration and rearrangement of bicyclic cyclobutanols are known to proceed via selective bond scission. cdnsciencepub.com For this compound, this could lead to the formation of an unsaturated monocyclic ether.
Oxidative rearrangements of cyclobutanols also offer a potential reaction pathway. Treatment with certain oxidizing agents can induce a ring expansion to afford larger cyclic structures. acs.orgacs.org For instance, radical-mediated ring opening of the cyclobutanol followed by trapping with molecular oxygen could potentially lead to the formation of a seven-membered cyclic peroxide.
| Reaction Type | Typical Conditions | Predicted Major Product | Driving Force |
|---|---|---|---|
| Acid-Catalyzed Rearrangement | Protic or Lewis acid (e.g., H₂SO₄, TsOH) | Spiro[4.4]nonan-2-one derivative | Release of cyclobutane ring strain |
| Oxidative Ring Expansion | Oxidizing agents (e.g., NBS, Co(acac)₂) | Fused bicyclic lactone or peroxide | Formation of a more stable, larger ring system |
The predicted products and conditions are based on analogous reactions of cyclobutanols and spirocyclic systems.
Derivatization, Structural Modification, and Analogue Synthesis
Preparation of Functionalized 6-Oxaspiro[3.4]octan-2-ol Derivatives
Functionalization of the this compound scaffold is key to modulating its properties and developing new applications. This involves the introduction of new stereocenters and the strategic modification of its peripheral chemical groups.
The creation of additional stereocenters on the spirocyclic framework is a critical strategy for generating structural diversity and exploring the three-dimensional arrangement of functional groups. nih.govresearchgate.net Synthetic approaches often begin with precursor cyclic ketones, which, through a series of reactions, can generate spirocyclic systems with multiple, well-defined stereocenters. nih.gov For instance, in the synthesis of related aza-oxa spirocyclic scaffolds, the process inherently creates members of the family that bear two stereocenters. nih.govresearchgate.net This stereochemical complexity is crucial as it directly influences the spatial orientation of substituents, which is a key factor in molecular recognition and biological activity. The relative stereochemical orientation of these diversification sites can be controlled or varied to produce a range of diastereomers, each with a unique shape. nih.govacs.org
Peripheral functionalization refers to the chemical modification of the functional groups attached to the core spirocyclic structure. The hydroxyl group in this compound, or similar functional groups in its analogues, serves as a versatile handle for a wide array of chemical transformations.
One common strategy involves the oxidation of a primary alcohol on a spirocyclic scaffold to an aldehyde. For example, the alcohol in tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has been successfully oxidized to the corresponding aldehyde using a Swern oxidation with oxalyl chloride and DMSO. nih.gov Similarly, in the synthesis of 2,5-dioxaspiro[3.4]octane derivatives, a primary alcohol was oxidized to an aldehyde using Dess-Martin periodinane (DMP). nuph.edu.uaresearchgate.net This aldehyde can then serve as a precursor for a multitude of other functional groups.
Another key strategy is the conversion of alcohols to other functionalities like amines or halides. In the synthesis of 2,5-dioxaspiro[3.4]octane building blocks, the alcohol was first converted into a mesylate. nuph.edu.uaresearchgate.net This intermediate then served as a precursor for the synthesis of the corresponding amine via reaction with sodium azide (B81097) followed by reduction, and for the synthesis of the bromide. nuph.edu.ua These transformations highlight the versatility of the hydroxyl group in enabling the introduction of a wide range of chemical diversity onto the spirocyclic core. nuph.edu.ua
Synthesis of Spirocyclic Analogues with Varying Ring Sizes and Heteroatom Placement
To systematically explore the structure-activity relationships of spirocyclic compounds, chemists synthesize analogues where the ring sizes and the placement of heteroatoms are varied. This allows for fine-tuning the geometric and electronic properties of the scaffold. The 6-oxaspiro[3.4]octane framework, which consists of a four-membered oxetane (B1205548) ring fused with a five-membered tetrahydrofuran (B95107) ring, is part of a larger family of spirocyclic ethers and their heteroatomic analogues. nih.gov
Strategies for creating these analogues are diverse. For instance, a one-pot method has been developed for constructing 6-oxa-spiro[4.5]decane skeletons, which feature a larger six-membered ring. In other work, a ring-closing metathesis (RCM) strategy was effectively employed to synthesize 2,5-dioxaspiro[3.4]octane compounds, which feature a different placement of oxygen atoms within the five-membered ring. nuph.edu.uaresearchgate.net The synthesis of various azaspiro[3.4]octanes and thia-azaspiro[3.4]octanes demonstrates the feasibility of replacing the oxygen atom with nitrogen or sulfur, further expanding the accessible chemical space. researchgate.netnih.gov
| Analogue Class | Core Structure | Key Synthetic Strategy | Reference |
|---|---|---|---|
| Varying Heteroatom Placement | 5-Oxa-2-azaspiro[3.4]octane | Epoxidation and spontaneous epoxide ring opening | nih.gov |
| Varying Heteroatom Placement | 2,5-Dioxaspiro[3.4]octane | Ring-closing metathesis (RCM) | nuph.edu.uaresearchgate.net |
| Varying Heteroatom Placement | 2,6-Diazaspiro[3.4]octane | Multi-step synthesis leveraging enolate acylation | researchgate.net |
| Varying Heteroatom Placement | Thia/Oxa-Azaspiro[3.4]octanes | Step-economic routes for multifunctional modules | researchgate.net |
Library Synthesis and Chemical Space Exploration for Spiro-Scaffolds
The primary motivation for synthesizing functionalized spirocycles like this compound and its analogues is often to create large collections, or libraries, of compounds for biological screening. nih.govacs.org The unique three-dimensional nature of spirocyclic scaffolds makes them ideal for exploring new areas of chemical space that are not accessible with more traditional, flatter molecules. tandfonline.comsigmaaldrich.com
The design of these scaffolds frequently incorporates "points of orthogonal diversification," which are positions on the molecule where different chemical groups can be attached without interfering with each other. nih.govresearchgate.netacs.org This allows for the rapid, parallel synthesis of a large number of distinct compounds from a common core structure. nih.gov A key feature of these scaffolds is their high sp3 carbon content, which contributes to their three-dimensionality and is considered a desirable trait in modern drug discovery. nih.govresearchgate.net
By systematically varying the core scaffold (e.g., changing ring size or heteroatoms) and modifying the peripheral functional groups, chemists can generate libraries that provide incremental changes in the spatial orientation of substituents. nih.gov This controlled exploration allows researchers to map the relationship between a molecule's three-dimensional shape and its biological or material properties, ultimately leading to the discovery of novel and effective compounds. sigmaaldrich.com
| Feature for Library Synthesis | Description | Significance | Reference |
|---|---|---|---|
| High sp3 Carbon Content | The scaffold is rich in sp3-hybridized carbon atoms, leading to a non-planar, three-dimensional structure. | Essential for the three-dimensional exploration of chemical space, often leading to improved physicochemical properties in drug candidates. | nih.govresearchgate.net |
| Orthogonal Diversification Points | The scaffold design includes multiple reactive sites where different chemical fragments can be added independently. | Enables the creation of large, diverse compound libraries through parallel synthesis for high-throughput screening. | nih.govacs.org |
| Rigid, Well-Defined Core | The spirocyclic nature of the scaffold provides a rigid framework that holds substituents in specific spatial orientations. | Allows for controlled and incremental changes to the spatial arrangement of functional groups to probe structure-activity relationships. | sigmaaldrich.com |
Theoretical and Computational Studies of 6 Oxaspiro 3.4 Octan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies on 6-Oxaspiro[3.4]octan-2-ol are not present in the current body of published research.
No specific studies detailing the electronic structure analysis of this compound, such as molecular orbital energies, electron density distribution, or electrostatic potential maps, were found.
There is no available research that specifically addresses the conformational isomers or the puckering of the cyclopentane (B165970) and tetrahydrofuran (B95107) rings of this compound.
Molecular Dynamics Simulations
A search for molecular dynamics simulations of this compound to study its dynamic behavior, solvation properties, or interactions with other molecules did not yield any specific results.
Prediction of Reactivity and Selectivity via Computational Models
Computational models are often used to predict the reactivity and selectivity of molecules in various chemical reactions. However, no such predictive studies have been published for this compound.
Ligand-Receptor Interaction Modeling (In Silico, non-clinical)
There is no available data from in silico studies modeling the interaction of this compound with any biological receptors. Such studies are crucial for the early stages of drug discovery, but have not been conducted or published for this specific compound.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. For 6-Oxaspiro[3.4]octan-2-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign the stereochemistry of the chiral centers.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound would provide initial information on the number of distinct proton environments, their chemical shifts, and scalar couplings (J-couplings), which reveal connectivity between neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, would indicate the number of unique carbon atoms.
2D NMR: To establish the complete bonding network and stereochemical relationships, a suite of 2D NMR experiments is crucial:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton connectivity within the cyclobutane (B1203170) and tetrahydrofuran (B95107) rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon atom's chemical shift based on its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. For this compound, HMBC would be critical in connecting the cyclobutane and tetrahydrofuran ring systems across the spirocyclic junction.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. It detects through-space interactions between protons that are in close proximity, irrespective of their bonding. By observing NOE cross-peaks, the spatial arrangement of substituents on the cyclobutane ring and the relative orientation of the two rings can be deduced.
A hypothetical table of expected NMR data is presented below:
| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key COSY Correlations (Predicted) | Key HMBC Correlations (Predicted) | Key NOESY Correlations (Predicted) |
| C1 | - | - | - | H2, H3 | - |
| C2 | - | - | H3 | H1, H4 | H7, H8 |
| C3 | - | - | H2, H4 | H1, H5 | - |
| C4 | - | - | H3 | H2, H5 | H7, H8 |
| C5 | - | - | - | H4, H7 | H1, H3 |
| C7 | - | - | H8 | H5 | H2, H4 |
| C8 | - | - | H7 | - | H2, H4 |
| OH | - | - | - | C2 | - |
Mass Spectrometry for Molecular Structure Confirmation and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₇H₁₂O₂). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing characteristic losses of small molecules (e.g., H₂O) and fragmentation of the ring systems, which can help to piece together the molecular structure.
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 129.0910 | Protonated molecular ion |
| [M+Na]⁺ | 151.0729 | Sodiated molecular ion |
| [M-H]⁻ | 127.0764 | Deprotonated molecular ion |
| [M-H₂O+H]⁺ | 111.0805 | Loss of water from the protonated molecule |
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including both its absolute and relative configuration. researchgate.net If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its solid-state conformation and stereochemistry.
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment
Chiral chromatography is essential for separating the enantiomers of this compound and assessing the enantiomeric purity of a sample. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) can be utilized. The choice of the CSP and the chromatographic conditions (mobile phase for HPLC, temperature program for GC) would be optimized to achieve baseline separation of the enantiomers. This technique is crucial for quality control in asymmetric synthesis and for isolating individual enantiomers for further characterization.
Electronic Circular Dichroism (ECD) for Chiral Compound Characterization
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. biosynth.com The resulting ECD spectrum is highly sensitive to the absolute configuration of the stereogenic centers. By comparing the experimentally measured ECD spectrum of this compound with the spectrum predicted by quantum mechanical calculations, the absolute configuration of the molecule can be determined. researchgate.netdtu.dk This method is particularly valuable when X-ray crystallography is not feasible.
Despite a comprehensive search for scientific literature and data, there is a significant lack of specific information available for the chemical compound “this compound” within the precise scope of the requested article outline. Research and documentation detailing its role as a synthetic intermediate and building block in the specified areas are not present in the public domain.
Specifically, no detailed research findings could be located concerning:
Role As a Synthetic Intermediate and Building Block
Precursor for Advanced Functional Materials:Information regarding the application of 6-Oxaspiro[3.4]octan-2-ol as a precursor for materials with specific optoelectronic or other functional properties could not be found.
While information exists for related spirocyclic compounds, such as aza-spiro[3.4]octane derivatives and other constitutional isomers of oxaspiro[3.4]octanol, these data are not directly applicable to this compound and therefore cannot be used to fulfill the specific requirements of the request.
Due to the absence of specific and relevant research findings for this compound, it is not possible to generate the requested article with the required level of scientific accuracy and detail.
Biological Activity: Mechanistic and in Vitro Research
Investigation of Enzyme Inhibition and Receptor Binding (In Vitro)
Direct in vitro studies on the enzyme inhibition or receptor binding capabilities of 6-Oxaspiro[3.4]octan-2-ol are not prominently documented. However, the spirocyclic scaffold is a recognized pharmacophore in the design of various enzyme inhibitors and receptor ligands. The rigid, three-dimensional nature of spiro compounds can facilitate precise interactions with the active sites of enzymes and the binding pockets of receptors, often leading to high potency and selectivity. nih.gov For instance, certain spiro-oxindole derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of neurodegenerative diseases. nih.gov
Further research is necessary to determine if this compound exhibits any significant inhibitory activity against specific enzymes or binding affinity for particular receptors.
In Vitro Antimicrobial Activity Studies
While specific antimicrobial studies on this compound are lacking, the broader family of spirocyclic compounds, including spiro-4H-pyran and spirotetronate derivatives, has demonstrated notable in vitro antimicrobial properties. nih.govresearchgate.net These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.govnih.gov
For example, a study on spiro-4H-pyran derivatives showed significant antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes. nih.gov The mechanism of action for antimicrobial spiro compounds can vary but may involve the disruption of bacterial cell membranes or the inhibition of essential microbial enzymes. nih.gov The presence of a hydroxyl group in structures like this compound could potentially contribute to antimicrobial activity, as suggested by structure-activity relationship studies of other antimicrobial alcohols. nih.gov
Table 1: Illustrative In Vitro Antimicrobial Activity of a Spiro-4H-pyran Derivative
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|
| Staphylococcus aureus | Data not available in specific value |
| Streptococcus pyogenes | Data not available in specific value |
| Escherichia coli | No remarkable growth inhibitory activity |
| Pseudomonas aeruginosa | No remarkable growth inhibitory activity |
Note: This data is for a related spiro compound and not this compound. nih.gov
In Vitro Antioxidant Properties and Mechanisms
The antioxidant potential of this compound has not been directly assessed in vitro. However, a significant number of natural and synthetic spiro compounds have been reported to possess antioxidant activities. nih.govrsc.org These activities are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov
The antioxidant mechanism of spiro compounds can be attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov The presence of oxygen-containing functional groups, such as the hydroxyl group in this compound, is often associated with antioxidant properties in organic molecules. rsc.org For example, spirochromane-pyrimidine derivatives with vicinal bisphenol moieties have demonstrated potent antioxidant activity, with IC50 values comparable to ascorbic acid. mdpi.com
Table 2: Illustrative In Vitro Antioxidant Activity of a Spiro Indolinone-Dihydroquinazolinone Derivative
| Antioxidant Assay | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | ≈ 22.67 |
Note: This data is for a related spiro compound and not this compound. nih.gov
In Vitro Anti-inflammatory and Neuroprotective Pathways
There is no direct evidence from in vitro studies on the anti-inflammatory or neuroprotective effects of this compound. However, the broader class of spiro compounds has been a subject of interest in these areas. For instance, some spirosteroid analogues have been shown to inhibit the production of nitric oxide (NO) and the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) in stimulated microglia in vitro, suggesting anti-inflammatory potential. nih.govnih.gov
In the context of neuroprotection, certain spiro compounds have been evaluated for their ability to protect neuronal cells from excitotoxicity and mitochondrial damage in vitro. nih.govnih.gov These protective effects are often linked to the modulation of inflammatory pathways and the reduction of oxidative stress. celljournal.orgmdpi.com The investigation of this compound in relevant in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages or glutamate-exposed neuronal cells, would be necessary to ascertain its potential in these pathways.
Potential as a Biochemical Probe for Cellular Processes (In Vitro)
The use of this compound as a biochemical probe has not been reported. However, the spirocyclic framework is a key feature in the design of fluorescent probes for various bioimaging applications. nih.gov Spirocyclic xanthene-based probes, for example, can exist in a non-fluorescent spirocyclic form and a fluorescent open form, a property that can be controlled by external triggers like pH changes, chelation, or enzymatic reactions. nih.gov
This "off-on" switching capability makes them powerful tools for studying cellular processes. nih.gov While this compound itself is not a fluorescent probe, its spirocyclic core suggests that with appropriate chemical modification to incorporate a fluorophore and a recognition moiety, it could potentially be developed into a biochemical probe for specific cellular targets or events. acs.org
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Promising approaches could involve:
Intramolecular C-H Functionalization: Catalytic C-H activation and subsequent intramolecular etherification of a suitably functionalized cyclopentanol (B49286) derivative could provide a direct and elegant route to the spirocyclic core.
Photochemical [2+2] Cycloadditions: The Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl compound and an alkene, represents a powerful tool for the synthesis of oxetanes. rsc.org Investigation into the reaction of a substituted cyclopentanone (B42830) with an appropriate alkene under photochemical conditions could yield the desired spirocyclic alcohol or a precursor that can be readily converted.
Flow Chemistry Approaches: Continuous flow synthesis could offer advantages in terms of safety, scalability, and precise control over reaction parameters for the synthesis of strained ring systems like oxetanes.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Intramolecular C-H Functionalization | High atom economy, potential for stereocontrol. | Catalyst development, regioselectivity control. |
| Photochemical [2+2] Cycloaddition | Direct formation of the oxetane (B1205548) ring. | Regio- and diastereoselectivity, scalability. |
| Flow Chemistry | Enhanced safety, improved scalability and control. | Initial setup costs, optimization of flow parameters. |
Exploration of Underutilized Reactivity Modes
The reactivity of the 6-oxaspiro[3.4]octane system is dominated by the strained oxetane ring. While ring-opening reactions are a known feature of oxetanes, a deeper exploration of more subtle and selective transformations is warranted.
Future investigations could focus on:
Regioselective Ring-Opening: The development of catalysts and reagents that can selectively cleave one of the C-O bonds of the oxetane ring in the presence of the alcohol functionality would open up new avenues for the synthesis of complex functionalized cyclopentanes.
Lewis Acid-Mediated Rearrangements: The interaction of the oxetane oxygen with Lewis acids could induce novel skeletal rearrangements, leading to the formation of unique and medicinally relevant scaffolds.
Reactions at the C2-Alcohol: The secondary alcohol at the C2 position offers a handle for a variety of transformations, including oxidation, esterification, and etherification, to generate a library of derivatives for biological screening.
Advanced Computational Modeling for Rational Design
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules. For 6-Oxaspiro[3.4]octan-2-ol, computational modeling can play a crucial role in guiding synthetic efforts and predicting potential applications.
Key areas for computational investigation include:
Conformational Analysis: Understanding the preferred three-dimensional arrangement of the spirocycle is crucial for designing molecules that can interact with biological targets.
Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential synthetic reactions and predict the feasibility of novel reactivity modes.
Prediction of Physicochemical Properties: Computational models can predict properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug discovery. nih.gov
Design and Synthesis of Next-Generation Spirocyclic Probes
Chemical probes are essential tools for interrogating biological systems. The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the development of novel chemical probes.
Future research in this area could involve:
Fluorescent Probes: Attachment of a fluorophore to the spirocyclic scaffold could lead to the development of probes for bioimaging applications. The spirocyclic core could influence the photophysical properties of the dye.
Affinity-Based Probes: Functionalization of the alcohol group with a reactive moiety could allow for the covalent labeling of proteins and other biomolecules, enabling the identification of new drug targets.
Photoaffinity Probes: Incorporation of a photoactivatable group would allow for the light-induced cross-linking of the probe to its biological target, providing a powerful method for studying molecular interactions.
Emerging Applications in Chemical Research and Development
The unique structural features of this compound suggest a range of potential applications in various fields of chemical research.
Medicinal Chemistry: Spirocyclic scaffolds are increasingly prevalent in modern drug discovery due to their ability to improve physicochemical properties and provide novel intellectual property. bldpharm.com The 6-oxaspiro[3.4]octane core could serve as a bioisosteric replacement for other common motifs, potentially leading to improved drug candidates. nih.gov
Materials Science: The rigidity of the spirocyclic system could be exploited in the design of new polymers and materials with unique thermal and mechanical properties.
Catalysis: Chiral derivatives of this compound could be explored as ligands in asymmetric catalysis, where the defined three-dimensional structure could induce high levels of stereocontrol.
The table below summarizes the potential applications and the key structural features of this compound that make them suitable for these roles.
| Application Area | Key Structural Feature | Potential Impact |
| Medicinal Chemistry | 3D-scaffold, rigidity | Improved drug-likeness, novel intellectual property. |
| Materials Science | Rigidity, defined geometry | Development of novel polymers with unique properties. |
| Asymmetric Catalysis | Chirality, defined structure | High stereocontrol in chemical reactions. |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 6-Oxaspiro[3.4]octan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves cyclization reactions, such as acid-catalyzed intramolecular etherification or ring-closing metathesis. Key factors include catalyst selection (e.g., Brønsted acids for cyclization), solvent polarity, and temperature control (80–120°C). For example, spirocyclic ethers analogous to this compound have been synthesized via nucleophilic substitution in aprotic solvents like DMF, with yields optimized by slow addition of reagents to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming the spirocyclic scaffold. 2D NMR (e.g., COSY, HSQC) helps resolve overlapping signals from the fused rings. Infrared (IR) spectroscopy identifies hydroxyl and ether functional groups, while X-ray crystallography provides definitive structural elucidation. Computational validation via density functional theory (DFT) can corroborate experimental data .
Q. How should researchers design stability studies for this compound under varying experimental conditions?
- Methodological Answer : Stability can be assessed by exposing the compound to controlled pH (e.g., 2–12 buffers), temperatures (4–60°C), and light conditions. Use High-Performance Liquid Chromatography (HPLC) to monitor degradation products over time. Accelerated stability studies (e.g., 40°C/75% relative humidity) predict long-term behavior, with kinetic modeling to estimate shelf life. Reference oxidative stability protocols from glucose 6-phosphate studies for methodological parallels .
Advanced Research Questions
Q. How can discrepancies in reported spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or conformational flexibility. To address this:
- Standardize solvent systems (e.g., deuterated DMSO or CDCl) and temperature during NMR acquisition.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- Compare experimental data with computational predictions (DFT or molecular dynamics simulations) to identify likely conformers.
- Replicate analyses using independent synthetic batches to rule out batch-specific artifacts .
Q. What computational methods are suitable for modeling the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction mechanisms, such as ring-opening or nucleophilic attack at the spiro center. Molecular dynamics (MD) simulations assess solvent effects on transition states. For photochemical studies, time-dependent DFT (TD-DFT) models electronic excitations. Validate computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .
Q. What strategies address contradictory data on the biological activity of this compound analogs?
- Methodological Answer :
- Reproducibility : Adopt standardized assay protocols (e.g., cell line authentication, consistent compound purity ≥95%).
- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic inhibition, cell viability, and in vivo models).
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent choice in cell culture).
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substituent variations to isolate key pharmacophores. Reference guidelines for rigorous experimental design and data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
